
5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione: is a heterocyclic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a nitro group at the 5th position, a methyl group at the 6th position, and a propyl group at the 1st position of the pyrimidine ring The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione can be achieved through several synthetic routes. One common method involves the nitration of 6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione. This reaction typically requires the use of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position.
Another synthetic route involves the condensation of appropriate precursors, such as 1-propyl-2,4(1H,3H)-pyrimidindione and a nitrating agent, followed by methylation at the 6th position. This method may require the use of methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are typically carried out in batch or continuous reactors, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione can undergo oxidation reactions, particularly at the methyl and propyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group at the 5th position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide, ethyl bromide).
Major Products Formed
Oxidation: Oxidized derivatives of the methyl and propyl groups.
Reduction: 5-amino-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione.
Substitution: Substituted derivatives at the nitrogen-adjacent positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the study of enzyme inhibition and receptor binding. Its structural similarity to nucleotides makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have antimicrobial, antiviral, or anticancer properties, although further studies are needed to confirm these effects.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and disrupt normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
5-nitro-6-methyl-1-ethyl-2,4(1H,3H)-pyrimidindione: Similar structure with an ethyl group instead of a propyl group.
5-nitro-6-methyl-1-butyl-2,4(1H,3H)-pyrimidindione: Similar structure with a butyl group instead of a propyl group.
5-nitro-6-methyl-1-isopropyl-2,4(1H,3H)-pyrimidindione: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness:
The uniqueness of 5-nitro-6-methyl-1-propyl-2,4(1H,3H)-pyrimidindione lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the propyl group at the 1st position may affect its solubility, stability, and biological activity compared to similar compounds with different alkyl groups.
Eigenschaften
CAS-Nummer |
398479-82-8 |
|---|---|
Molekularformel |
C8H11N3O4 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
6-methyl-5-nitro-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-10-5(2)6(11(14)15)7(12)9-8(10)13/h3-4H2,1-2H3,(H,9,12,13) |
InChI-Schlüssel |
OQAMJFLAERXUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=C(C(=O)NC1=O)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
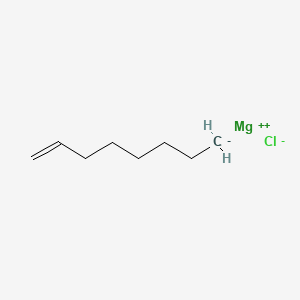
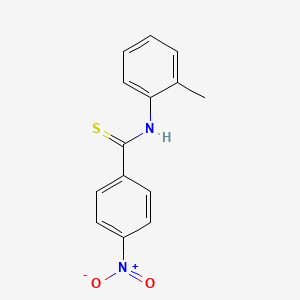

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
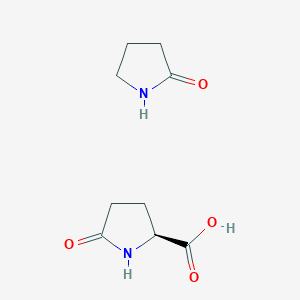
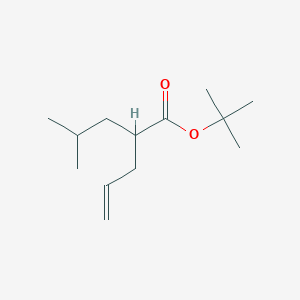
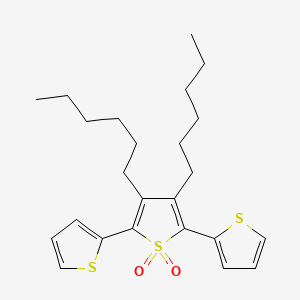
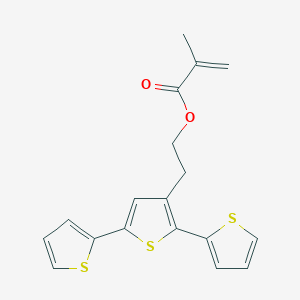
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
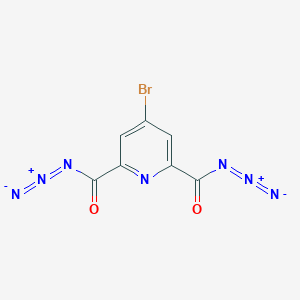
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
